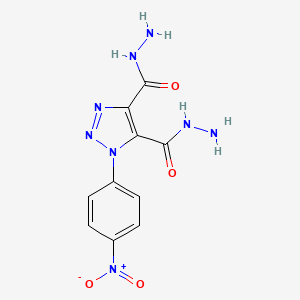
1-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4,5-dicarbohydrazide (NPTD) is a heterocyclic compound that is used in a variety of scientific research applications. NPTD is a member of the triazole family, which is a class of organic molecules containing a three-atom ring structure of nitrogen, carbon, and oxygen. NPTD is also known as 4-nitro-1,2,3-triazole-4,5-dicarboxylic acid hydrazide, and it is typically used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Triazole Derivatives : Triazole derivatives, including those related to 1-(4-nitrophenyl)-1H-1,2,3-triazole, are synthesized using multi-component reactions. These reactions are significant in forming heterocyclic aromatic 1,2,3-triazole rings, crucial in various applications, including pharmaceuticals and materials science (Vo, 2020).
Characterization and Structural Analysis : The structural characterization of similar triazole compounds is performed using techniques like infrared spectroscopy, nuclear magnetic resonance, and X-ray diffraction. These studies are essential for understanding the molecular structure and potential applications of these compounds (Al‐Azmi & Vinodh, 2021).
Biological Activities and Applications
Antibacterial and Antifungal Activities : Some triazole derivatives exhibit notable antibacterial and antifungal properties. These activities are tested against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Vo, 2020).
Neuroprotective Effects : Certain triazole hybrids demonstrate low toxicity and neuroprotective effects, indicating their potential in neuropharmacology and as therapeutic agents for neurological disorders (Haque et al., 2017).
Advanced Materials and Chemical Analysis
Metal-Organic Frameworks (MOFs) : Triazole-containing compounds are used in the synthesis of lanthanide metal–organic frameworks. These MOFs have applications in luminescence sensing of metal ions and nitroaromatic compounds, indicating their use in environmental monitoring and sensing technologies (Wang et al., 2016).
Thermal Stability in Energetic Materials : The thermal stability of nitro-rich 1,2,4-triazoles, which are structurally related to the compound of interest, is evaluated for their potential use in propellants and explosives. Understanding their thermal behavior is crucial for applications in materials science and engineering (Rao et al., 2016).
Mecanismo De Acción
Target of Action
Compounds with a triazole moiety are known to interact with various biological targets. For instance, some triazole derivatives have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
The compound could potentially affect various biochemical pathways. For example, some indole derivatives (which share some structural similarities with triazoles) have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Propiedades
IUPAC Name |
1-(4-nitrophenyl)triazole-4,5-dicarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N8O4/c11-13-9(19)7-8(10(20)14-12)17(16-15-7)5-1-3-6(4-2-5)18(21)22/h1-4H,11-12H2,(H,13,19)(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSNCBFZKKEOTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)NN)C(=O)NN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

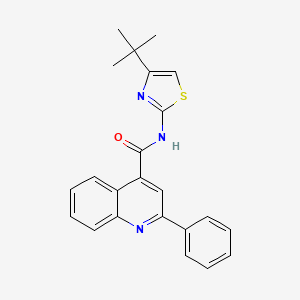
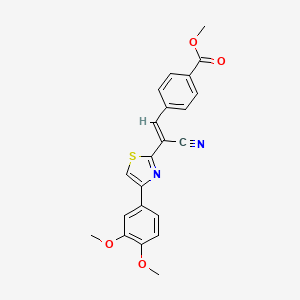
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide](/img/structure/B2534962.png)
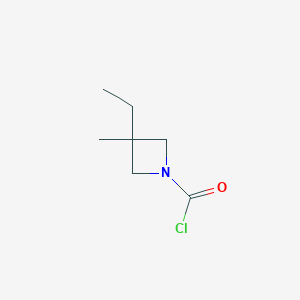
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2534964.png)
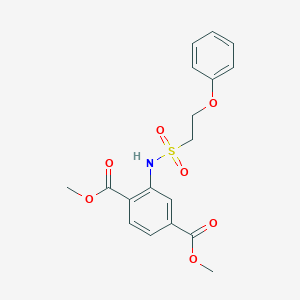
![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2534968.png)
![N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide](/img/structure/B2534970.png)
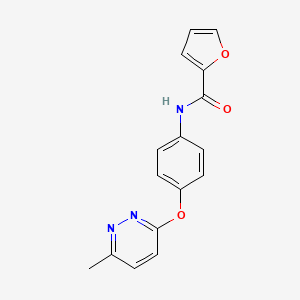

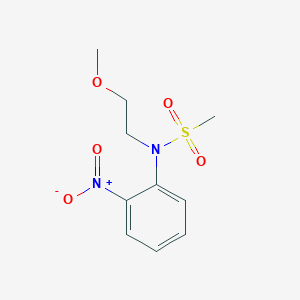
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B2534976.png)
![N-(3-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2534980.png)
![N-(3,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2534981.png)